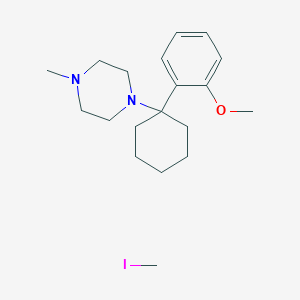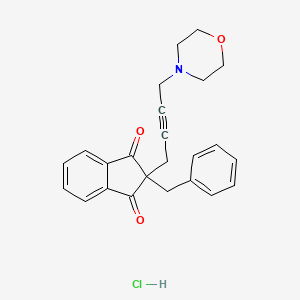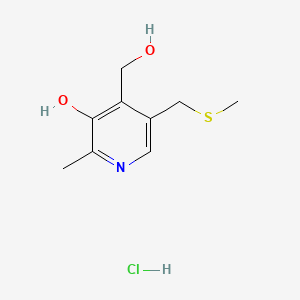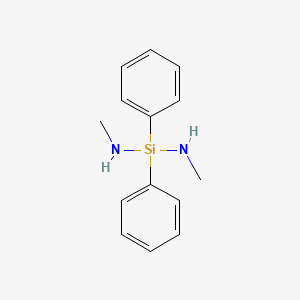![molecular formula C14H16O4 B14711331 (3-Methoxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-2-yl) acetate CAS No. 18238-44-3](/img/structure/B14711331.png)
(3-Methoxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-2-yl) acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methoxy-5-oxo-6,7,8,9-tetrahydrobenzo7annulen-2-yl) acetate is a chemical compound with a complex structure that includes a methoxy group, a ketone, and an acetate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-5-oxo-6,7,8,9-tetrahydrobenzo7annulen-2-yl) acetate typically involves multiple steps, starting from simpler organic molecules. The process may include the formation of the benzoannulene core, followed by the introduction of the methoxy and acetate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methoxy-5-oxo-6,7,8,9-tetrahydrobenzo7annulen-2-yl) acetate can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the ketone to an alcohol.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-Methoxy-5-oxo-6,7,8,9-tetrahydrobenzo7annulen-2-yl) acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with enzymes, receptors, or other biomolecules to understand its effects on biological systems.
Medicine
In medicine, (3-Methoxy-5-oxo-6,7,8,9-tetrahydrobenzo7annulen-2-yl) acetate may be explored for its therapeutic potential. Studies may focus on its ability to modulate specific biological pathways, making it a candidate for drug development.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings. Its chemical properties may impart desirable characteristics to these materials, such as improved stability or reactivity.
Wirkmechanismus
The mechanism of action of (3-Methoxy-5-oxo-6,7,8,9-tetrahydrobenzo7annulen-2-yl) acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (3-Methoxy-5-oxo-6,7,8,9-tetrahydrobenzo7annulen-2-yl) acetate include other benzoannulene derivatives with different substituents. Examples include:
- (3-Hydroxy-5-oxo-6,7,8,9-tetrahydrobenzo7annulen-2-yl) acetate
- (3-Methoxy-5-hydroxy-6,7,8,9-tetrahydrobenzo7annulen-2-yl) acetate
Uniqueness
The uniqueness of (3-Methoxy-5-oxo-6,7,8,9-tetrahydrobenzo7annulen-2-yl) acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
18238-44-3 |
|---|---|
Molekularformel |
C14H16O4 |
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
(3-methoxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-2-yl) acetate |
InChI |
InChI=1S/C14H16O4/c1-9(15)18-14-7-10-5-3-4-6-12(16)11(10)8-13(14)17-2/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
GFXQFPHYNKBODT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=C2C(=C1)CCCCC2=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[dimethyl(phenyl)silyl]propanoate](/img/structure/B14711250.png)

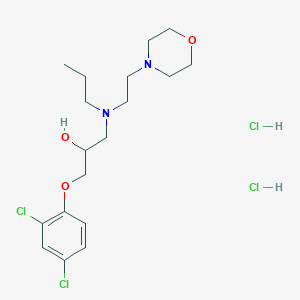
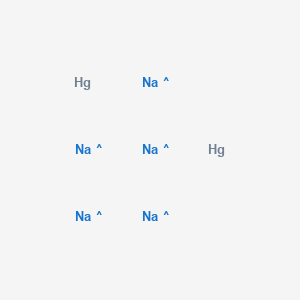
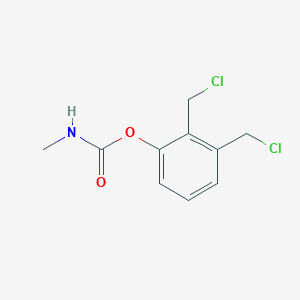

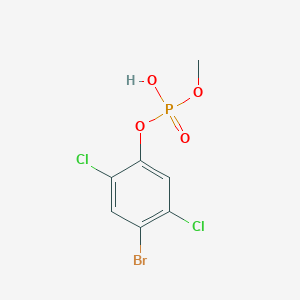
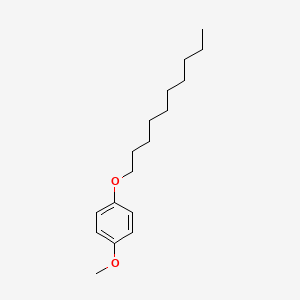
![2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2-diol](/img/structure/B14711315.png)
